molecular formula C11H19ClN2O B1464732 N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1246172-86-0

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1464732
M. Wt: 230.73 g/mol
InChI Key: HUXYAOGLWYHVHH-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the CAS number 1246172-86-0 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Metal Extraction and Complex Formation

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride and its derivatives have been investigated for their applications in metal extraction from various solutions. Specifically, N-alkyl- and N,N-dialkyl-pyridine-carboxamides have demonstrated effectiveness as extractants for metals like cadmium(II) and zinc(II) from chloride solutions. The compounds form complexes with the metal ions, facilitating their extraction. These compounds show potential for metal recovery and separation in hydrometallurgical processes (Tomaszewska et al., 2007), (Borowiak-Resterna et al., 2010).

Polymer and Hydrogel Applications

The derivatives of N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride have been utilized in the creation of superabsorbent hydrogels, which are beneficial for the removal of anionic dyes from water. This application is crucial for water purification and treatment processes, highlighting the material's potential in environmental remediation efforts (Patel & Patel, 2013).

Synthesis of Pyrrolidinium-Based Electrolytes

Research has also focused on synthesizing pyrrolidinium-based poly(ionic liquid) electrolytes with poly(ethylene glycol) side chains, derived from a diallyl methyl amine hydrochloride monomer. These materials exhibit excellent thermal stability and show promise in applications requiring high-performance electrolytes, such as in energy storage devices (Döbbelin et al., 2012).

Organic Synthesis

The compound and its derivatives are instrumental in organic synthesis processes. For instance, diallyl amines, closely related to N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride, are used in the one-pot synthesis of pyrrolizidine and amino acid derivatives. These derivatives have a range of applications, further underscoring the compound's versatility in chemical synthesis (Barluenga et al., 1990).

properties

IUPAC Name

N,N-bis(prop-2-enyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c1-3-8-13(9-4-2)11(14)10-6-5-7-12-10;/h3-4,10,12H,1-2,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXYAOGLWYHVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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